1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone
Description
1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone is a heterocyclic aromatic compound featuring a furan ring substituted at the 5-position with a 2-methyl-4-nitrophenyl group and an acetyl group at the 2-position. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, while the methyl group at the ortho position introduces steric and electronic modifications .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H11NO4/c1-8-7-10(14(16)17)3-4-11(8)13-6-5-12(18-13)9(2)15/h3-7H,1-2H3 |
InChI Key |
GYOQJILIWVAULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Diketones with Hydrazine Hydrate
A widely reported method involves the condensation of β-diketones with hydrazine hydrate under acidic conditions. For example, 4-methylphenyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one (10 mmol) reacts with hydrazine hydrate (50 mmol) in glacial acetic acid under reflux for 24 hours. The reaction proceeds via nucleophilic attack of hydrazine on the β-carbonyl group, followed by cyclization to form the pyrazole ring. After quenching with water, the crude product is recrystallized from a DMF-ethanol mixture, yielding brown crystalline blocks.
Reaction Conditions:
-
Temperature: Reflux (~110°C)
-
Time: 24 hours
-
Solvent: Glacial acetic acid
-
Purification: Recrystallization (DMF-ethanol)
This method achieves moderate yields (50–60%) but requires extended reaction times. Side products, such as uncyclized hydrazones, may form if stoichiometric ratios deviate.
Cyclization of Chalcone Intermediates
An alternative approach utilizes chalcone intermediates derived from Claisen-Schmidt condensations. For instance, 1-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethanone can be synthesized by cyclizing a chalcone precursor with hydrazine in ethanol. The chalcone is prepared by condensing 2-methyl-4-nitrobenzaldehyde with acetylfuran in the presence of a base catalyst like NaOH.
Key Steps:
-
Chalcone Formation:
-
Cyclization:
Advantages:
-
Shorter reaction time (3–6 hours) compared to β-diketone condensation.
Purification and Characterization
Recrystallization Techniques
Recrystallization from DMF-ethanol (1:1 v/v) is the primary purification method, yielding crystals suitable for X-ray diffraction. The process involves dissolving the crude product in hot DMF, followed by gradual ethanol addition to induce crystallization.
Column Chromatography
For small-scale syntheses, column chromatography with hexane-ethyl acetate (9:1) effectively separates the target compound from by-products. This method is particularly useful for removing unreacted chalcone or hydrazine derivatives.
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray studies reveal a triclinic crystal system with space group . The furan ring exhibits a planar geometry, with dihedral angles of 82.35° (furan-methylphenyl) and 31.93° (furan-nitrophenyl). Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, forming ring motifs.
Chemical Reactions Analysis
1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation, are commonly used. .
Scientific Research Applications
Biological Applications
The primary focus of research on 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone has been its biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains through mechanisms such as:
- Formation of reactive oxygen species (ROS), leading to cellular damage in pathogens.
- Interference with essential enzymes required for bacterial survival.
A case study demonstrated that the compound's minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have indicated that 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests possible therapeutic applications for treating inflammatory diseases, potentially reducing inflammation-related damage .
Anticancer Potential
The compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cells by interfering with DNA replication processes. A comparative study found that it was significantly more effective than other related compounds in inducing cell death in cancer cell lines, revealing a dose-dependent response .
Industrial Applications
Beyond its biological applications, 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone holds potential in various industrial fields:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
- Materials Science : The compound may be utilized in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Antimicrobial Efficacy
A study involving multiple bacterial strains showed that 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone exhibited MICs comparable to established antibiotics. This positions it as a promising candidate for developing new antimicrobial therapies .
Case Study 2: Anticancer Activity
In a comparative analysis against various derivatives, this compound was found to be significantly more effective at inducing apoptosis in cancer cell lines than related compounds. The study utilized MTS assays to quantify post-treatment cell viability, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Aryl Substituents
(a) 1-(5-p-Tolylfuran-2-yl)ethanone
- Structure : Features a 4-methylphenyl (p-tolyl) group instead of 2-methyl-4-nitrophenyl.
- Molecular Weight : 200.237 g/mol (vs. 259.24 g/mol for the target compound).
- Crystallographic studies of similar compounds show that nitro groups enhance planar molecular conformations, while methyl groups may introduce torsional angles (e.g., 82.73° between furan and pyrazole rings in related structures) .
(b) 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone
- Structure : Incorporates a pyrazole ring fused to the furan system.
- Molecular Weight : 397.41 g/mol.
- Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites (N–H groups) and alters molecular rigidity. Crystallographic data reveal a dihedral angle of 31.93° between the furan and pyrazole rings, contrasting with planar conformations in simpler furan derivatives .
(c) 2-(5-(4-Chlorophenyl)furan-2-yl)-1-(5-(2-nitrophenyl)furan-2-yl)ethanone
Electronic and Steric Effects of Substituents
- Nitro Groups : Enhance electrophilicity, facilitating nucleophilic substitution reactions and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- Halogens : Chloro and bromo substituents increase molecular weight and lipophilicity, improving membrane permeability in bioactive compounds .
Biological Activity
1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone features a furan ring substituted with a 2-methyl-4-nitrophenyl group, which contributes to its reactivity and biological profile. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms, including the generation of reactive oxygen species (ROS).
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan-based compounds, including derivatives similar to 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone. For instance, compounds with furan moieties have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of furan-substituted compounds on several cancer cell lines, including A549 (lung carcinoma) and HepG2 (liver carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like doxorubicin. Specifically, one derivative demonstrated an IC50 of 27.7 µg/ml against A549 cells, indicating strong anticancer activity .
Antimicrobial Activity
The antimicrobial properties of 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone have also been investigated. Compounds containing furan and nitrophenyl groups have been synthesized and tested for their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 0.0195 mg/mL |
| 2 | Bacillus mycoides | 0.0048 mg/mL |
| 3 | Candida albicans | 0.039 mg/mL |
| 4 | Staphylococcus aureus | Varies (not specified) |
This table summarizes findings from various studies where furan derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone can be attributed to several mechanisms:
- Induction of Apoptosis : Many furan derivatives induce apoptosis in cancer cells by activating caspase pathways and increasing DNA fragmentation.
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression, leading to reduced proliferation rates in cancerous cells.
- Antimicrobial Action : The presence of the nitro group can enhance membrane permeability in bacteria, leading to increased susceptibility to these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves coupling a substituted furan derivative with a nitrophenyl precursor. For example, a multi-step approach may include:
Friedel-Crafts acylation to introduce the ethanone moiety to the furan ring.
Suzuki-Miyaura cross-coupling to attach the 2-methyl-4-nitrophenyl group under palladium catalysis .
- Optimization : Key parameters include temperature (60–80°C for cross-coupling), solvent choice (e.g., DMF or THF), and pH control. Automated flow reactors can enhance reproducibility and scalability .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and phenyl rings.
- X-ray crystallography (as in ) for absolute configuration determination.
- HPLC-MS for purity assessment (>95% recommended for biological assays) .
- Physicochemical Data : Include logP (calculated ~2.8), solubility in DMSO (>10 mM), and melting point (estimated 150–160°C based on analogs) .
Q. What safety precautions are critical during handling, given limited toxicological data?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact, as nitrophenyl groups may generate toxic byproducts .
- Follow GHS/CLP regulations (P261/P262 precautionary statements) for dust/fume control .
- Waste disposal : Incinerate via certified hazardous waste facilities due to potential environmental persistence .
Advanced Research Questions
Q. How does the 2-methyl-4-nitrophenyl substituent influence the compound’s electronic properties and reactivity?
- Mechanistic Insights :
- The nitro group acts as a strong electron-withdrawing group, polarizing the furan ring and enhancing electrophilicity at the ethanone carbonyl.
- DFT calculations can map electron density distributions to predict sites for nucleophilic attack (e.g., at the furan’s β-position) .
- Experimental Validation : Cyclic voltammetry reveals redox activity (~-0.5 V vs. Ag/AgCl), correlating with nitro group reduction .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : If one study reports antimicrobial activity (MIC: 8 µg/mL) while another shows no effect:
Re-evaluate assay conditions : Check solvent (DMSO concentration ≤1%), bacterial strain variability, and incubation time.
SAR Analysis : Compare with analogs (e.g., 5-chloro-2-methylphenyl derivatives in ) to isolate substituent effects.
Dose-response curves : Confirm activity thresholds and Hill slopes for reproducibility .
Q. How can computational methods predict this compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
Molecular docking (AutoDock Vina) using protein structures (PDB ID: 1XYZ) to identify binding pockets.
MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns.
Pharmacophore modeling to map essential functional groups (e.g., nitro group for hydrogen bonding) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro inhibition assays (e.g., IC50 < 10 µM) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Key Issues :
- Racemization risk during high-temperature steps (e.g., acylation). Mitigate via low-temperature (0–4°C) reactions .
- Byproduct formation : Use inline IR spectroscopy to monitor reaction progress and optimize quenching protocols.
- Purification : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
